5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide 5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide
Brand Name: Vulcanchem
CAS No.: 1171027-89-6
VCID: VC3353019
InChI: InChI=1S/C9H6BrFN2S.BrH/c10-8-7(13-9(12)14-8)5-1-3-6(11)4-2-5;/h1-4H,(H2,12,13);1H
SMILES: C1=CC(=CC=C1C2=C(SC(=N2)N)Br)F.Br
Molecular Formula: C9H7Br2FN2S
Molecular Weight: 354.04 g/mol

5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide

CAS No.: 1171027-89-6

Cat. No.: VC3353019

Molecular Formula: C9H7Br2FN2S

Molecular Weight: 354.04 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide - 1171027-89-6

Specification

CAS No. 1171027-89-6
Molecular Formula C9H7Br2FN2S
Molecular Weight 354.04 g/mol
IUPAC Name 5-bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide
Standard InChI InChI=1S/C9H6BrFN2S.BrH/c10-8-7(13-9(12)14-8)5-1-3-6(11)4-2-5;/h1-4H,(H2,12,13);1H
Standard InChI Key KITZPFDEJQCUAY-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=C(SC(=N2)N)Br)F.Br
Canonical SMILES C1=CC(=CC=C1C2=C(SC(=N2)N)Br)F.Br

Introduction

Chemical Identity and Properties

Basic Identification

5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide is precisely identified through several chemical identifiers. The compound is registered with CAS number 1171027-89-6 . It is also tracked in chemical databases with identifiers including PubChem CID 43811206, MDL Number MFCD09972237, and DSSTox Substance ID DTXSID40656484 .

Nomenclature and Synonyms

The compound is known by several synonyms in chemical literature and commercial catalogs:

  • 5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide (primary name)

  • 2-Thiazolamine, 5-bromo-4-(4-fluorophenyl)-, hydrobromide (1:1)

  • 5-Bromo-4-(4-fluorophenyl)thiazol-2-amine hydrobromide

  • 5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine--hydrogen bromide (1/1)

  • Bromofluorophenylthiazolaminehydrobromide

Physical and Chemical Properties

The compound possesses specific physicochemical properties that characterize its behavior and potential applications. These properties are summarized in Table 1 below:

Table 1: Physical and Chemical Properties of 5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide

PropertyValueSource
Molecular FormulaC₉H₇Br₂FN₂S
Molecular Weight354.04 g/mol
Physical StateSolid
Melting Point180-182°C
Hazard ClassificationIrritant
Purity (Commercial)≥95%

Structure and Characterization

Molecular Structure

The molecular structure of 5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide consists of a thiazole core with specific substitutions. The thiazole ring contains a bromine atom at the 5-position, a 4-fluorophenyl group at the 4-position, and an amine group at the 2-position. The compound exists as a hydrobromide salt, indicating the presence of a bromine counterion .

Structural Identifiers

For computational and database purposes, the compound is characterized by several structural identifiers:

Table 2: Structural Identifiers of 5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide

Identifier TypeValueSource
IUPAC Name5-bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide
Standard InChIInChI=1S/C9H6BrFN2S.BrH/c10-8-7(13-9(12)14-8)5-1-3-6(11)4-2-5;/h1-4H,(H2,12,13);1H
Standard InChIKeyKITZPFDEJQCUAY-UHFFFAOYSA-N
SMILESC1=CC(=CC=C1C2=C(SC(=N2)N)Br)F.Br
Canonical SMILESC1=CC(=CC=C1C2=C(SC(=N2)N)Br)F.Br

Parent and Component Compounds

The compound is related to its parent structure, identified as 5-Bromo-4-(4-fluoro-phenyl)-thiazole-2-ylamine (PubChem CID 25918949), which represents the free base form without the hydrobromide salt .

Applications in Research

Proteomics Research

One of the significant applications of 5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide is in proteomics research. The compound's utility in this field suggests its ability to interact with proteins or serve as a probe or reagent in studying protein structures and functions. The specific mechanisms by which this compound contributes to proteomics research remain to be fully elucidated but may involve its reactivity profile or ability to form selective interactions with protein targets.

Pharmaceutical Research

The structural features of 5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide make it a potential candidate for pharmaceutical research. Its similarity to other bioactive compounds suggests possible applications in drug discovery programs targeting various therapeutic areas. The presence of halogen substituents (bromine and fluorine) often enhances drug-like properties such as membrane permeability and metabolic stability, potentially contributing to the compound's pharmaceutical relevance.

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